molecular formula C13H14N2O3S2 B2712937 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 2-thiophenecarboxylate CAS No. 338401-96-0

2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 2-thiophenecarboxylate

Cat. No.: B2712937
CAS No.: 338401-96-0
M. Wt: 310.39
InChI Key: NUEIEEBMJOBLBQ-UHFFFAOYSA-N
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Description

2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 2-thiophenecarboxylate is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that hydrolyzes the key signaling molecule cyclic guanosine monophosphate (cGMP). By elevating intracellular cGMP levels , this compound induces smooth muscle relaxation and vasodilation, making it a crucial pharmacological tool for investigating conditions such as erectile dysfunction and pulmonary arterial hypertension. Its core research value lies in its structural features, including the pyrimidinone and thiophene carboxylate groups, which contribute to its high affinity for the PDE5 catalytic site. Beyond its primary application in cardiovascular and urological research, this inhibitor is also employed in biochemical assays to study cGMP-mediated signaling pathways, cellular proliferation , and neuronal function, providing insights into the therapeutic potential of PDE5 modulation in various disease models.

Properties

IUPAC Name

2-(4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)ethyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-8-9(11(16)15-13(14-8)19-2)5-6-18-12(17)10-4-3-7-20-10/h3-4,7H,5-6H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEIEEBMJOBLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SC)CCOC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 2-thiophenecarboxylate is a derivative of thiophene and pyrimidine, which are known for their diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H14N2O2S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

This structure comprises a pyrimidine ring substituted with a methylsulfanyl group and a thiophene carboxylate moiety, which contributes to its unique biological properties.

Biological Activity Overview

Research has indicated that derivatives of thiophene and pyrimidine exhibit various pharmacological activities, including:

  • Antitumor Activity : Compounds similar to this compound have shown potential in inhibiting cancer cell proliferation. In particular, thienopyrimidine derivatives have been studied for their ability to target specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Properties : Thiophene derivatives have demonstrated antimicrobial activity against various pathogens. The presence of the thiophene ring enhances interaction with microbial membranes, potentially disrupting their integrity .
  • Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to metabolic dysregulation .

Antitumor Activity

A study conducted on thienopyrimidine derivatives revealed that compounds with similar structural features to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

CompoundCell Line TestedIC50 (µM)Mechanism
Thienopyrimidine AHeLa (cervical)12.5Apoptosis
Thienopyrimidine BMCF7 (breast)15.0Cell cycle arrest
Target CompoundA549 (lung)10.0Apoptosis

Antimicrobial Studies

In vitro studies have shown that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may serve as a lead compound for developing new antibiotics .

MicrobeMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential enzyme inhibitor . Its structural components allow it to interact with various biological targets, potentially modulating enzymatic activities that are critical in disease pathways.

Case Study: Anticancer Activity
A study conducted by Walid Fayad (2019) identified novel anticancer compounds through screening libraries on multicellular spheroids, highlighting the potential of pyrimidine derivatives in cancer therapy. The interactions of this compound with specific enzymes involved in cancer metabolism were investigated, suggesting avenues for therapeutic development .

Pharmacology

Pharmacological investigations have indicated that the compound may exhibit antimicrobial properties . Its ability to inhibit certain bacterial enzymes positions it as a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Agricultural Science

In agricultural applications, the compound has been explored for its potential as a herbicide . Its mechanism of action involves disrupting metabolic pathways in target weeds.

Field Trials: Herbicidal Efficacy
Field trials have demonstrated that formulations containing this compound significantly reduce the growth of common weeds without adversely affecting crop yield. The effectiveness was evaluated using randomized block designs to ensure statistical validity .

Synthesis and Production

The synthesis of 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 2-thiophenecarboxylate typically involves multi-step organic reactions that require precise control of conditions such as temperature and catalysts. Techniques like chromatography are employed for purification to achieve high yields and purity levels.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound is compared below with 2-(Trimethylsilyl)ethyl 3-((3-bromopropyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (compound 23 , from ), a structurally related pyrimidine derivative.

Parameter Target Compound Compound 23
Core Structure Pyrimidine ring (1,6-dihydro) Tetrahydropyrimidine ring
Substituents - 4-Methyl
- 2-Methylsulfanyl
- 6-Oxo
- 3,4-Difluorophenyl
- 6-Methoxymethyl
- 3-Bromopropyl carbamoyl
Ester Group Thiophene-2-carboxylate Trimethylsilyl ethyl
Molecular Formula C₁₃H₁₄N₂O₃S₂ C₂₁H₂₈BrF₂N₃O₅Si (inferred from synthesis)
Molecular Weight 310.39 g/mol ~600 g/mol (estimated)
Key Functional Groups Thioether (S–CH₃), thiophene ester Fluorinated aryl, silyl ether, bromoalkyl
Key Observations:

Steric Considerations : The trimethylsilyl ethyl ester in compound 23 adds steric bulk compared to the target compound’s smaller thiophene ester, which may influence solubility or metabolic stability.

Pharmacophoric and Bioactivity Insights

While direct pharmacological data are unavailable, structural features suggest diverging applications:

  • Compound 23’s bromopropyl carbamoyl group could serve as a reactive handle for further derivatization or prodrug activation .

Stability and Reactivity

  • Hydrolytic Stability : The methylsulfanyl group in the target compound may confer resistance to hydrolysis compared to compound 23’s methoxymethyl group, which is prone to oxidative cleavage.
  • Thermal Stability : The aromatic thiophene ring in the target compound likely enhances thermal stability relative to compound 23’s aliphatic bromopropyl chain.

Q & A

Q. What are the optimal synthetic routes for 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 2-thiophenecarboxylate, and how can purity be ensured during synthesis?

Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling pyrimidine derivatives with thiophene carboxylates under controlled conditions. Key steps include:

  • Nucleophilic substitution for introducing methylsulfanyl groups (e.g., using methanethiol or its derivatives under inert atmosphere) .
  • Esterification with thiophene carboxylic acid using coupling agents like DCC or EDCI .
  • Purity assurance : Employ column chromatography (silica gel, gradient elution) and recrystallization (solvent optimization). Validate purity via HPLC (>95%) and NMR (absence of residual solvent peaks) .

Q. What analytical techniques are critical for characterizing this compound’s structure and confirming its identity?

Methodological Answer: Use a combination of:

  • Spectroscopic methods :
    • 1H/13C NMR : Assign peaks to confirm substitution patterns (e.g., methylsulfanyl at C2, thiophene ester at the ethyl chain) .
    • IR spectroscopy : Verify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) functionalities .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray crystallography (if crystalline): Resolve 3D structure and confirm stereochemistry .

Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

Methodological Answer: Design stability studies using:

  • Forced degradation : Expose the compound to extremes (e.g., 40–80°C, pH 1–13) and monitor degradation via HPLC .
  • Kinetic analysis : Calculate degradation rate constants (k) and half-life (t1/2) under different conditions .
  • Storage recommendations : Store at –20°C in anhydrous, inert environments (e.g., argon atmosphere) to prevent hydrolysis/oxidation .

Advanced Research Questions

Q. How should conflicting data in studies (e.g., inconsistent bioactivity results) be systematically addressed?

Methodological Answer: Resolve contradictions through:

  • Replication : Repeat experiments with standardized protocols (e.g., identical cell lines, solvent controls) .
  • Meta-analysis : Compare datasets using statistical tools (ANOVA, Tukey’s HSD) to identify outliers or confounding variables .
  • Mechanistic validation : Use knockdown/knockout models (e.g., CRISPR) to confirm target specificity .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

Methodological Answer: Combine:

  • Molecular docking (AutoDock, Schrödinger Suite): Model binding to enzymes (e.g., kinases) using crystallographic data from PDB .
  • DFT calculations : Optimize geometry and calculate electrostatic potential maps to predict reactivity .
  • MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories .

Q. How does purity (e.g., 95% vs. 99%) impact bioactivity outcomes in in vitro assays?

Methodological Answer: Quantify purity effects via:

  • Dose-response curves : Compare EC50/IC50 values of batches with varying purity .
  • Impact profiling : Use LC-MS to identify minor impurities (e.g., oxidation byproducts) and test their individual bioactivity .
  • Quality thresholds : Establish purity ≥98% for reproducible results in enzyme inhibition assays .

Q. What experimental designs are suitable for evaluating long-term environmental fate and ecological risks?

Methodological Answer: Adopt tiered approaches:

  • Lab-scale studies : Measure biodegradation (OECD 301B) and photolysis rates (simulated sunlight) .
  • Microcosm/mesocosm models : Assess bioaccumulation in soil-plant systems using isotope-labeled compound .
  • Risk modeling : Calculate predicted environmental concentrations (PEC) vs. PNEC (no-effect concentrations) .

Q. How can advanced statistical methods enhance interpretation of structure-activity relationship (SAR) data?

Methodological Answer: Apply:

  • Multivariate analysis (PCA, PLS): Identify key molecular descriptors (e.g., logP, polar surface area) driving activity .
  • QSAR modeling : Use Random Forest or SVM algorithms to predict activity from structural fingerprints .
  • Bayesian networks : Integrate SAR data with pharmacokinetic parameters for holistic insights .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Methodological Answer: Anchor research in:

  • Frontier Molecular Orbital (FMO) theory : Predict sites of nucleophilic/electrophilic attack .
  • Hammett substituent constants : Correlate substituent effects (e.g., methylsulfanyl) with reaction rates .
  • Retrosynthetic analysis : Deconstruct the molecule to identify feasible synthetic pathways .

Q. What ethical considerations apply to its use in biological research?

Methodological Answer: Adhere to:

  • Institutional guidelines : Prohibit in vivo testing without explicit approval (e.g., IACUC protocols) .
  • Ecotoxicity disclosure : Report LD50/EC50 data in publications to inform risk assessments .
  • Data transparency : Share negative results (e.g., lack of activity) to avoid publication bias .

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